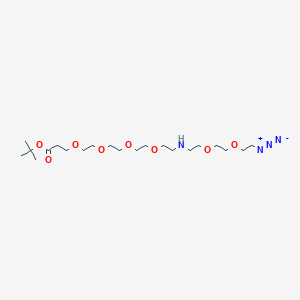
N-(Azido-PEG2)-N-PEG4-t-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Azido-PEG2)-N-PEG4-t-butyl ester: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group, which is known for its reactivity in click chemistry, and a t-butyl ester group. This compound is widely used in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-PEG4-t-butyl ester typically involves the reaction of PEG derivatives with azide-containing reagents. The process often includes the following steps:
Activation of PEG Derivatives: PEG derivatives are activated using reagents such as N-hydroxysuccinimide (NHS) esters.
Azidation: The activated PEG derivatives are then reacted with sodium azide to introduce the azide group.
Esterification: The final step involves the esterification of the PEG derivative with t-butyl alcohol to form the t-butyl ester group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .
化学反应分析
Types of Reactions:
Click Chemistry Reactions: The azide group in N-(Azido-PEG2)-N-PEG4-t-butyl ester readily undergoes click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)
Substitution Reactions: The compound can participate in substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
SPAAC: Strained cyclooctynes such as DBCO (dibenzocyclooctyne) are used in SPAAC reactions
Major Products Formed:
科学研究应用
Key Applications
- Drug Delivery Systems
- Bioconjugation Techniques
- Chemical Biology Research
Case Studies
- Targeted Drug Delivery
- Biomolecular Labeling
- Therapeutic Efficacy
作用机制
The primary mechanism of action of N-(Azido-PEG2)-N-PEG4-t-butyl ester involves its reactivity in click chemistry. The azide group reacts with alkyne or strained cyclooctyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material modification .
相似化合物的比较
Azido-PEG2-NHS ester: Similar to N-(Azido-PEG2)-N-PEG4-t-butyl ester but lacks the t-butyl ester group.
Azido-PEG4-NHS ester: Contains a longer PEG chain compared to this compound.
Uniqueness: this compound is unique due to the presence of both the azide group and the t-butyl ester group. This combination provides enhanced reactivity and stability, making it suitable for a wide range of applications in scientific research .
属性
分子式 |
C21H42N4O8 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H42N4O8/c1-21(2,3)33-20(26)4-8-27-12-16-31-18-19-32-17-15-29-10-6-23-5-9-28-13-14-30-11-7-24-25-22/h23H,4-19H2,1-3H3 |
InChI 键 |
MHESMGZGGUQFDK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















